molecular formula C5H8O2 B11818455 (1S)-2-methylcyclopropane-1-carboxylic acid

(1S)-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B11818455
M. Wt: 100.12 g/mol
InChI Key: AYEGPMGNMOIHDL-BKLSDQPFSA-N
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Description

Cyclopropanecarboxylic acid, 2-methyl-, (1S-cis)- is a cyclopropane derivative with a carboxylic acid functional group. This compound is known for its unique three-membered ring structure, which imparts significant strain and reactivity. It is used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-methyl-, (1S-cis)- can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. For example, the reaction of 2-methyl-2-butene with diazomethane in the presence of a rhodium catalyst can yield the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-methyl-, (1S-cis)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-methyl-, (1S-cis)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-methyl-, (1S-cis)- involves its interaction with molecular targets such as enzymes and receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: A simpler analog without the methyl substitution.

    2-Methylcyclopropanecarboxylic acid: A similar compound with a different stereochemistry.

    Chrysanthemic acid: A related compound with additional methyl and propenyl groups.

Uniqueness

Cyclopropanecarboxylic acid, 2-methyl-, (1S-cis)- is unique due to its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This compound’s distinct structure and properties make it valuable for various applications in research and industry.

Properties

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

(1S)-2-methylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3?,4-/m0/s1

InChI Key

AYEGPMGNMOIHDL-BKLSDQPFSA-N

Isomeric SMILES

CC1C[C@@H]1C(=O)O

Canonical SMILES

CC1CC1C(=O)O

Origin of Product

United States

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